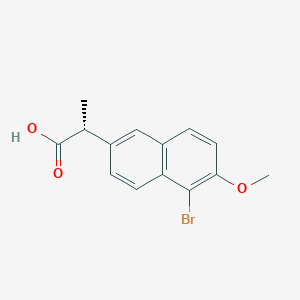

(R)-5-Bromo Naproxen

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrO3/c1-8(14(16)17)9-3-5-11-10(7-9)4-6-12(18-2)13(11)15/h3-8H,1-2H3,(H,16,17)/t8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRWXNBIQCMXSU-MRVPVSSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC2=C(C=C1)C(=C(C=C2)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo Naproxen

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This technical guide provides a comprehensive overview of 5-Bromo Naproxen. It is important to note that publicly available research and data specifically on the (R)-5-Bromo Naproxen enantiomer are extremely limited. Much of the information presented herein is based on data for the racemic mixture (a one-to-one mixture of (R)- and (S)-enantiomers) and extrapolated from the well-documented pharmacology of the parent compound, Naproxen. This document explicitly highlights the significant gaps in current scientific knowledge regarding the (R)-isomer.

Introduction

5-Bromo Naproxen is a brominated derivative of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). As a member of the profen class of drugs, its core structure is based on propionic acid. The introduction of a bromine atom at the 5-position of the naphthalene ring modifies its physicochemical properties and may influence its biological activity. 5-Bromo Naproxen primarily serves as a key intermediate in the synthesis of various other chemical entities and as a research tool for studying the structure-activity relationships of Naproxen derivatives.

While the (S)-enantiomer of Naproxen is the pharmacologically active agent responsible for its anti-inflammatory effects, the biological role and activity of the (R)-enantiomer are not well-characterized. Consequently, this compound remains a largely unexplored molecule, with its primary utility currently confined to chemical synthesis and reference as an impurity or byproduct.

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo Naproxen are summarized in the table below. It is important to note that these properties are generally reported for the racemic mixture unless specified otherwise.

| Property | Value | Source |

| Chemical Name | 2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | N/A |

| Synonyms | rac-5-Bromo Naproxen, 5-Bromonaproxen | N/A |

| Molecular Formula | C₁₄H₁₃BrO₃ | N/A |

| Molecular Weight | 309.16 g/mol | N/A |

| CAS Number | 27655-95-4 (racemic), 92471-85-7 ((R)-isomer), 84236-26-0 ((S)-isomer) | N/A |

| Appearance | White to off-white solid (presumed) | N/A |

| Solubility | Presumed to be poorly soluble in water, soluble in organic solvents like methanol and ethanol | N/A |

Synthesis and Manufacturing

The synthesis of 5-Bromo Naproxen is not as extensively documented as that of its parent compound. However, existing literature suggests that it can be produced as a byproduct during the synthesis of Naproxen if brominating agents are used. One patented industrial synthesis technique for DL-Naproxen mentions the simultaneous production of a 5-bromo byproduct during the α-bromo-reaction step.

A general synthetic workflow for obtaining racemic Naproxen, which could potentially be adapted or could inadvertently produce 5-bromo derivatives, is outlined below. The resolution of the racemic mixture to isolate the (R)-enantiomer would typically involve chiral chromatography or diastereomeric salt formation.

Caption: A simplified workflow for the synthesis of racemic Naproxen and the subsequent resolution of its enantiomers.

Biological Activity and Mechanism of Action

The Established Mechanism of Naproxen

The biological activity of Naproxen is well-understood and is attributed almost exclusively to the (S)-enantiomer. (S)-Naproxen is a non-selective inhibitor of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. By inhibiting COX enzymes, (S)-Naproxen reduces the production of prostaglandins, thereby exerting its anti-inflammatory, analgesic, and antipyretic effects.

Signaling Pathway of Naproxen

The primary signaling pathway affected by Naproxen is the prostaglandin synthesis pathway. The diagram below illustrates this mechanism.

Caption: (S)-Naproxen inhibits both COX-1 and COX-2, reducing prostaglandin synthesis.

Expected Biological Activity of this compound

There is a significant lack of direct experimental data on the biological activity of this compound. However, based on the established stereopharmacology of Naproxen and other profens, it is reasonable to infer its likely properties:

-

COX Inhibition: The (R)-enantiomer of Naproxen is known to be a significantly weaker inhibitor of COX enzymes compared to the (S)-enantiomer. Studies on other chiral NSAIDs have shown that the (S)-enantiomers are 100 to 500-fold more potent than the corresponding (R)-enantiomers in inhibiting COX-2. Therefore, it is highly probable that this compound would also exhibit very weak, if any, inhibitory activity against COX-1 and COX-2.

-

Anti-inflammatory Activity: As a consequence of its presumed weak COX inhibition, this compound is not expected to possess significant anti-inflammatory, analgesic, or antipyretic properties. The anti-inflammatory activity of profens resides almost exclusively in the (S)-form.

-

Other Potential Activities: While the primary mechanism of NSAIDs is COX inhibition, some research has explored COX-independent activities of Naproxen derivatives, including potential anticancer and antimicrobial effects. Whether the (R)-enantiomer or its brominated derivative possesses any such activities remains to be investigated.

Experimental Protocols

Due to the scarcity of research on this compound, there are no established and published experimental protocols for its biological evaluation. However, for researchers interested in investigating this compound, the following general methodologies, adapted from studies on Naproxen and its derivatives, could be employed.

Synthesis and Purification (General Approach)

A detailed experimental protocol for the specific synthesis of this compound is not available. A general approach would involve the synthesis of racemic 5-Bromo Naproxen followed by chiral resolution.

Workflow for Hypothetical Synthesis and Resolution:

Caption: A conceptual workflow for the synthesis and isolation of this compound.

In Vitro COX Inhibition Assay

To assess the biological activity of this compound, a standard in vitro COX inhibition assay could be performed.

Methodology:

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Assay Principle: Measurement of prostaglandin E₂ (PGE₂) production from arachidonic acid.

-

Procedure:

-

The test compound (this compound) at various concentrations is pre-incubated with the COX enzyme.

-

Arachidonic acid is added to initiate the enzymatic reaction.

-

The reaction is stopped, and the amount of PGE₂ produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) is calculated. (S)-Naproxen should be used as a positive control.

Quantitative Data

As previously stated, there is a lack of specific quantitative data for this compound in the scientific literature. For context, the following table presents known IC₅₀ values for (S)-Naproxen.

| Compound | Target | IC₅₀ Value | Source |

| (S)-Naproxen | Ovine COX-1 | 340 nM | |

| (S)-Naproxen | Murine COX-2 | 180 nM |

It is anticipated that the IC₅₀ values for this compound would be significantly higher, indicating much lower potency.

Conclusion and Future Directions

This compound is a derivative of the well-known NSAID Naproxen, but its specific biological properties are largely unknown. Based on the established stereoselectivity of profens, it is predicted to be pharmacologically inactive as a COX inhibitor. The primary current value of this compound lies in its use as a chemical intermediate and a reference standard.

Future research could focus on several key areas:

-

Stereoselective Synthesis: Development of an efficient and specific synthetic route for this compound would facilitate further investigation.

-

Biological Screening: A comprehensive biological screening of this compound against a wide range of targets beyond COX enzymes could reveal novel, unexpected activities.

-

Comparative Studies: Direct comparative studies of the (R)- and (S)-enantiomers of 5-Bromo Naproxen would provide valuable insights into the structure-activity relationship of halogenated Naproxen derivatives.

(R)-5-Bromo Naproxen: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological activity of (R)-5-Bromo Naproxen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Chemical Properties

This compound is the (R)-enantiomer of 5-bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the properties of the racemic mixture and the (S)-enantiomer provide valuable insights.

Table 1: General Chemical Properties

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid | - |

| Synonyms | (R)-5-Bromo-6-methoxy-α-methyl-2-naphthaleneacetic acid | [1] |

| CAS Number | Not explicitly found for (R)-enantiomer. Racemate: 27655-95-4, (S)-enantiomer: 84236-26-0 | [2][3] |

| Molecular Formula | C₁₄H₁₃BrO₃ | [4] |

| Molecular Weight | 309.16 g/mol | [4] |

Table 2: Physicochemical Properties (Data primarily for racemate and (S)-enantiomer)

| Property | Value | Notes | Source(s) |

| Melting Point | 156-158 °C (for (R)-Naproxen) | Data for the non-brominated enantiomer. The melting point of the brominated derivative may differ. | |

| Boiling Point | Data not available | - | - |

| Solubility | Data not available | As a derivative of Naproxen, it is expected to be poorly soluble in water and soluble in organic solvents like DMSO and ethanol. | [5] |

| Optical Rotation [α]D | Expected to be negative | The (S)-enantiomer of Naproxen is dextrorotatory (+). Therefore, the (R)-enantiomer is expected to be levorotatory (-). |

Table 3: Spectroscopic Data (Representative data for 5-Bromo Naproxen derivatives)

| Spectroscopy | Data Interpretation | Source(s) |

| ¹H NMR | Expected signals for aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, a quartet for the α-methyl proton, and a doublet for the methyl group protons. The presence of bromine at the 5-position will influence the chemical shifts of the aromatic protons. | [6][7][8] |

| ¹³C NMR | Expected signals for the carboxylic acid carbon, aromatic carbons, methoxy carbon, and aliphatic carbons. | [7] |

| Infrared (IR) | Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carbonyl group, C-O stretching of the ether and carboxylic acid, and aromatic C-H and C=C stretching. | [9][10] |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ at m/z ≈ 308/310 (due to bromine isotopes) and characteristic fragmentation patterns of the Naproxen scaffold. | [11][12] |

Experimental Protocols

Synthesis of rac-5-Bromo Naproxen

Chiral Resolution of 5-Bromo Naproxen

The separation of the (R) and (S) enantiomers of 5-Bromo Naproxen can be achieved using chiral chromatography. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common method for resolving racemic mixtures of profens.

Protocol: Chiral HPLC Separation of Naproxen Enantiomers

This protocol is for the separation of Naproxen enantiomers and can be adapted for 5-Bromo Naproxen.

-

Column: Chiral stationary phase column (e.g., polysaccharide-based like Lux Amylose-1).[14][15][16]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or methanol/water) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., acetic acid) to improve peak shape.[14][16]

-

Flow Rate: Typically around 1.0 mL/min.

-

Detection: UV detection at a wavelength where naproxen derivatives absorb strongly (e.g., 254 nm).

-

Procedure:

-

Dissolve the racemic 5-Bromo Naproxen in a suitable solvent compatible with the mobile phase.

-

Inject the sample onto the chiral HPLC column.

-

Elute the enantiomers with the chosen mobile phase.

-

The two enantiomers will have different retention times, allowing for their separation and collection.

-

Biological Activity and Signaling Pathway

The primary mechanism of action of Naproxen and its derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a crucial role in inflammation, pain, and fever.[17][18][19] There are two main isoforms of the COX enzyme: COX-1, which is constitutively expressed and involved in homeostatic functions, and COX-2, which is induced during inflammation.[20]

Studies on the enantiomers of Naproxen have shown that the (S)-enantiomer is a potent inhibitor of both COX-1 and COX-2, while the (R)-enantiomer exhibits significantly weaker inhibitory activity.[17][18] The anti-inflammatory effects of Naproxen are therefore primarily attributed to the (S)-enantiomer. It is highly probable that this compound is also a much weaker COX inhibitor compared to its (S)-counterpart.

Signaling Pathway Diagram

The following diagram illustrates the inhibition of the cyclooxygenase pathway by a Naproxen derivative.

Caption: Inhibition of COX-1 and COX-2 by Naproxen enantiomers.

Experimental Workflow Diagram

The following diagram outlines a typical workflow for the synthesis and analysis of this compound.

Caption: Synthesis and analysis workflow for this compound.

References

- 1. 27655-95-4(rac-5-Bromo Naproxen) | Kuujia.com [kuujia.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Naproxen EP Impurity C ((S)-5-Bromo Naproxen) - CAS - 84236-26-0 | Axios Research [axios-research.com]

- 4. scbt.com [scbt.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Solved Shown below is the proton and carbon 13 nmr spectrum | Chegg.com [chegg.com]

- 8. Naproxen(22204-53-1) 1H NMR spectrum [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Investigation of naproxen drug using mass spectrometry, thermal analyses and semi-empirical molecular orbital calculation - Arabian Journal of Chemistry [arabjchem.org]

- 13. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

- 14. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Chiral Separation of Naproxen by HPLC | Phenomenex [phenomenex.com]

- 16. researchgate.net [researchgate.net]

- 17. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [Stereoselective protein binding of non-steroidal anti-inflammatory agents. Pharmacological implications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. lecturio.com [lecturio.com]

An In-depth Technical Guide to the Synthesis of (R)-5-Bromo Naproxen

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a plausible synthetic pathway for (R)-5-Bromo Naproxen, a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The synthesis of this specific enantiomer is a multi-step process that requires careful control of reaction conditions to ensure the desired regioselectivity and stereochemistry. This document details the probable synthetic route, including key reactions, experimental protocols, and relevant quantitative data.

Introduction

This compound is a valuable compound in pharmaceutical research, often synthesized as a reference standard for impurity profiling of Naproxen or as an intermediate for the development of new chemical entities. Its synthesis is not a trivial single-step bromination of (R)-Naproxen due to the potential for multiple bromination sites on the naphthalene ring. Therefore, a more controlled, multi-step approach is necessary. The pathway outlined below proceeds through the synthesis of a brominated precursor, followed by the formation of the carboxylic acid and subsequent chiral resolution to obtain the desired (R)-enantiomer.

Proposed Synthesis Pathway

The synthesis of this compound can be logically approached through a four-step sequence starting from 1-bromo-2-methoxynaphthalene:

-

Friedel-Crafts Acylation: Introduction of an acetyl group at the 6-position of 1-bromo-2-methoxynaphthalene to yield 2-Acetyl-5-bromo-6-methoxynaphthalene.

-

Willgerodt-Kindler Reaction: Conversion of the acetyl group of the intermediate to a thioamide.

-

Hydrolysis: Hydrolysis of the thioamide to produce racemic 5-Bromo Naproxen.

-

Chiral Resolution: Separation of the racemic mixture to isolate the desired this compound enantiomer.

The overall synthetic scheme is depicted in the workflow diagram below.

Figure 1: Proposed synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental methodologies for each key step in the synthesis.

Step 1: Friedel-Crafts Acylation of 1-Bromo-2-methoxynaphthalene

This step introduces the acetyl group at the C6 position of the naphthalene ring, which is a crucial precursor to the propionic acid side chain.

Reaction:

1-Bromo-2-methoxynaphthalene + Acetyl Chloride --(AlCl₃)--> 2-Acetyl-5-bromo-6-methoxynaphthalene

Experimental Procedure:

A solution of anhydrous aluminum chloride (1.2 equivalents) in a suitable inert solvent such as 1,2-dichloroethane is prepared in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon) and cooled to 0°C. To this stirred solution, a solution of 1-bromo-2-methoxynaphthalene (1.0 equivalent) in the same solvent is added dropwise, maintaining the temperature below 5°C. Acetyl chloride (1.1 equivalents) is then added dropwise to the reaction mixture. After the addition is complete, the mixture is stirred for a specified period (e.g., 15 minutes) and then quenched by pouring it into a mixture of crushed ice and concentrated hydrochloric acid. The organic layer is separated, washed with water and brine, dried over an anhydrous drying agent (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product, 2-Acetyl-5-bromo-6-methoxynaphthalene. The product can be further purified by recrystallization.

Step 2 & 3: Willgerodt-Kindler Reaction and Subsequent Hydrolysis

This two-part step transforms the acetyl group into the desired propionic acid moiety. The Willgerodt-Kindler reaction first converts the ketone to a thioamide, which is then hydrolyzed.

Reaction:

2-Acetyl-5-bromo-6-methoxynaphthalene + Sulfur + Morpholine --> Thioamide Intermediate --(H₂O, H⁺/OH⁻)--> rac-5-Bromo Naproxen

Experimental Procedure:

A mixture of 2-Acetyl-5-bromo-6-methoxynaphthalene (1.0 equivalent), elemental sulfur (2.5 equivalents), and morpholine (5.0 equivalents) is heated under reflux for several hours. After the reaction is complete, the excess morpholine is removed under reduced pressure. The resulting crude thioamide is then subjected to hydrolysis without further purification.

For hydrolysis, the crude thioamide is refluxed in a mixture of a strong acid (e.g., sulfuric acid or hydrochloric acid) or a strong base (e.g., sodium hydroxide) in a suitable solvent (e.g., ethanol/water mixture) for an extended period. After completion of the hydrolysis, the reaction mixture is cooled and acidified (if basic hydrolysis was performed) to precipitate the carboxylic acid. The solid product, racemic 5-Bromo Naproxen, is collected by filtration, washed with water, and dried.

Step 4: Chiral Resolution of rac-5-Bromo Naproxen

The final step involves the separation of the racemic mixture to isolate the (R)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent.

Experimental Procedure:

The racemic 5-Bromo Naproxen (1.0 equivalent) is dissolved in a suitable solvent (e.g., methanol or ethanol). A chiral resolving agent, such as a chiral amine (e.g., (R)-(-)-1-phenylethylamine or N-methyl-D-glucamine) (0.5 to 1.0 equivalent), is added to the solution. The mixture is heated to obtain a clear solution and then allowed to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. This salt is collected by filtration. To obtain the enantiomerically enriched acid, the diastereomeric salt is treated with an acid (e.g., dilute HCl) to protonate the carboxylate and liberate the chiral amine as its salt. The resulting this compound is then extracted with an organic solvent, dried, and the solvent is evaporated. The enantiomeric purity of the final product should be determined using a suitable analytical technique, such as chiral HPLC.

Quantitative Data

The following tables summarize the key quantitative data for the starting materials and the final product. Please note that yields are indicative and can vary based on the specific reaction conditions and scale.

Table 1: Properties of Key Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance |

| 1-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.09 | White to off-white solid |

| 2-Acetyl-5-bromo-6-methoxynaphthalene | C₁₃H₁₁BrO₂ | 279.13 | Solid |

| rac-5-Bromo Naproxen | C₁₄H₁₃BrO₃ | 309.16 | Solid |

| This compound | C₁₄H₁₃BrO₃ | 309.16 | Solid |

Table 2: Indicative Reaction Parameters and Yields

| Step | Key Reagents | Solvent | Temperature (°C) | Indicative Yield (%) |

| 1. Friedel-Crafts Acylation | Acetyl Chloride, AlCl₃ | 1,2-Dichloroethane | 0 - 5 | 70 - 85 |

| 2. Willgerodt-Kindler | Sulfur, Morpholine | Neat or high-boiling solvent | Reflux | 60 - 80 (for two steps) |

| 3. Hydrolysis | H₂SO₄ or NaOH | Ethanol/Water | Reflux | |

| 4. Chiral Resolution | Chiral Amine | Methanol or Ethanol | Room Temperature | 30 - 45 (of theoretical) |

Mandatory Visualization

The logical relationship between the key steps of the synthesis is illustrated in the following diagram.

Figure 2: Experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound is a challenging but achievable process for skilled researchers. The proposed pathway, involving a Friedel-Crafts acylation, Willgerodt-Kindler reaction, hydrolysis, and subsequent chiral resolution, offers a logical and controllable route to the desired product. Careful optimization of each step is crucial for achieving good yields and high enantiomeric purity. This guide provides a solid foundation for professionals in drug development and chemical research to undertake the synthesis of this important molecule.

(R)-5-Bromo Naproxen: A Comprehensive Technical Overview of its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-5-Bromo Naproxen is the (R)-enantiomer of a brominated derivative of Naproxen, a widely used nonsteroidal anti-inflammatory drug (NSAID). While (S)-Naproxen is a potent non-selective inhibitor of cyclooxygenase (COX) enzymes, the (R)-enantiomer is widely reported to be devoid of significant COX inhibitory activity and consequently lacks anti-inflammatory properties. This technical guide provides a detailed examination of the biological activity of this compound, primarily inferred from the established pharmacology of (R)-Naproxen. The document summarizes the expected lack of interaction with the canonical COX pathway, explores potential alternative biological activities, and provides detailed experimental protocols for assessing COX inhibition.

Introduction

Naproxen, chemically known as (S)-2-(6-methoxynaphthalen-2-yl)propanoic acid, exerts its therapeutic effects through the inhibition of both COX-1 and COX-2 enzymes, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2][3] The stereochemistry of the α-methyl group is critical for this inhibitory activity, with the (S)-enantiomer being the active form. The (R)-enantiomer of Naproxen is considered inactive as an anti-inflammatory agent.[2]

5-Bromo Naproxen is a derivative of Naproxen where a bromine atom is introduced at the 5-position of the naphthalene ring. The racemic form, rac-5-Bromo Naproxen, is documented as a key intermediate in the synthesis of modified NSAID analogs.[4] This guide focuses specifically on the biological profile of the (R)-enantiomer, this compound. Due to the scarcity of direct studies on this specific compound, its biological activity is largely extrapolated from the known properties of (R)-Naproxen.

Cyclooxygenase (COX) Inhibition Profile

The primary mechanism of action for Naproxen and other NSAIDs is the inhibition of COX enzymes. However, research consistently demonstrates that the (R)-enantiomer of Naproxen is a significantly less potent inhibitor of both COX-1 and COX-2 compared to the (S)-enantiomer. In fact, some studies indicate that the presence of the (R)-methyl substituent effectively eliminates inhibitory activity.

Table 1: Comparative COX Inhibition Data for Naproxen Enantiomers (Qualitative)

| Compound | Target | Reported Activity |

| (S)-Naproxen | COX-1 | Active Inhibitor |

| COX-2 | Active Inhibitor | |

| (R)-Naproxen | COX-1 | Inactive or Significantly Less Active |

| COX-2 | Inactive or Significantly Less Active | |

| This compound | COX-1 | Expected to be Inactive |

| COX-2 | Expected to be Inactive |

Signaling Pathway: Prostaglandin Synthesis Inhibition by NSAIDs

The canonical pathway for NSAID action involves the blockade of the cyclooxygenase enzymes, thereby preventing the conversion of arachidonic acid into prostaglandins. The following diagram illustrates this pathway and the point of inhibition by active NSAIDs like (S)-Naproxen. This compound is not expected to significantly interfere with this pathway.

Caption: Inhibition of the Prostaglandin Synthesis Pathway by NSAIDs.

Potential for Non-COX Biological Activity

Despite its lack of anti-inflammatory effects, some evidence suggests that (R)-Naproxen may not be entirely biologically inert. It has been reported that (R)-Naproxen is more actively metabolized by cytochrome P450 (CYP) enzymes compared to its (S)-enantiomer. This suggests that this compound could potentially interact with various CYP isoforms, which might lead to downstream biological effects or drug-drug interactions. Further research is required to elucidate any specific biological activities of this compound that are independent of COX inhibition.

Experimental Protocols

For researchers wishing to confirm the expected lack of COX inhibitory activity of this compound, the following established protocols for in vitro COX inhibition assays can be adapted.

In Vitro COX-1 and COX-2 Inhibition Assay (Enzymatic)

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against purified COX-1 and COX-2 enzymes.

Materials:

-

Purified ovine COX-1 or human recombinant COX-2 enzyme

-

Heme (cofactor)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Arachidonic acid (substrate)

-

Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Quenching solution (e.g., 1 M HCl)

-

Enzyme immunoassay (EIA) kit for prostaglandin E2 (PGE2) or other prostanoids

Procedure:

-

Prepare a stock solution of the test compound and a series of dilutions.

-

In a microplate, add the reaction buffer, heme, and the appropriate enzyme (COX-1 or COX-2).

-

Add the test compound at various concentrations to the wells. Include a vehicle control (solvent only) and a positive control (a known COX inhibitor, e.g., (S)-Naproxen).

-

Pre-incubate the enzyme with the test compound for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Allow the reaction to proceed for a defined period (e.g., 2 minutes).

-

Stop the reaction by adding the quenching solution.

-

Measure the concentration of the resulting prostaglandin (e.g., PGE2) using an EIA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the test compound concentration and fitting the data to a suitable dose-response curve.

Experimental Workflow: Synthesis and Evaluation of this compound

The following diagram outlines a potential workflow for the synthesis and subsequent biological evaluation of this compound.

Caption: A potential workflow for the synthesis and biological evaluation of this compound.

Conclusion

Based on the extensive literature on Naproxen enantiomers, this compound is not expected to be a significant inhibitor of COX-1 or COX-2 and is therefore unlikely to possess anti-inflammatory properties mediated by this mechanism. Its primary interest may lie in its role as a chemical intermediate or in the exploration of potential non-COX-related biological activities, possibly linked to its metabolism by cytochrome P450 enzymes. Further empirical studies are necessary to definitively characterize the complete biological profile of this compound. Researchers investigating this compound should focus on assays that can detect biological activities beyond the canonical prostaglandin synthesis pathway.

References

- 1. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recycling the undesired enantiomer of Naproxen | Resource | RSC Education [edu.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pharmaceuticsconference.com [pharmaceuticsconference.com]

(R)-5-Bromo Naproxen: A Literature Review and Technical Guide

Disclaimer: Scientific literature extensively covers Naproxen and its active (S)-enantiomer. However, specific research on the (R)-5-Bromo Naproxen derivative is exceptionally limited. This document provides a comprehensive overview of the parent compound, (S)-Naproxen, as a foundational reference. It further extrapolates potential synthetic pathways, properties, and biological activities for this compound based on existing knowledge of Naproxen and halogenated nonsteroidal anti-inflammatory drugs (NSAIDs). The information presented herein regarding this compound is largely theoretical and awaits experimental validation.

Introduction to Naproxen

Naproxen is a widely used nonsteroidal anti-inflammatory drug (NSAID) belonging to the propionic acid class.[1] It is primarily available as its active (S)-enantiomer, which is known to be 28-30 times more active than its (R)-counterpart.[2] Naproxen exhibits analgesic, anti-inflammatory, and antipyretic properties, making it effective for treating pain and inflammation associated with conditions like arthritis, tendinitis, and menstrual cramps.[1]

Physicochemical Properties

The fundamental properties of the parent compound, Naproxen, are well-documented. The introduction of a bromine atom at the 5-position of the naphthalene ring in the (R)-enantiomer would alter these properties. Below is a comparison of the known properties of (S)-Naproxen and the predicted properties for this compound.

| Property | (S)-Naproxen | This compound (Predicted) |

| Molecular Formula | C₁₄H₁₄O₃ | C₁₄H₁₃BrO₃ |

| Molecular Weight | 230.26 g/mol | 309.16 g/mol |

| Appearance | White to off-white crystalline solid | Crystalline solid |

| Melting Point | 152-154 °C[2] | Likely higher than Naproxen due to increased molecular weight and intermolecular forces. |

| Solubility | Practically insoluble in water, soluble in organic solvents like chloroform. | Expected to have lower aqueous solubility and good solubility in organic solvents. |

Synthesis of this compound: A Hypothetical Approach

A specific, validated experimental protocol for the synthesis of this compound is not available in the published literature. However, a plausible synthetic route can be proposed based on established organic chemistry principles and known syntheses of Naproxen and its derivatives.

A potential starting material could be 2-acetyl-5-bromo-6-methoxynaphthalene.[3] A multi-step synthesis could then be envisioned to introduce the propionic acid side chain with the desired (R)-stereochemistry. Stereocontrol could be achieved through the use of a chiral auxiliary or an asymmetric catalyst.

Proposed Experimental Protocol (Hypothetical):

-

Preparation of a Chiral Auxiliary Derivative: React 2-acetyl-5-bromo-6-methoxynaphthalene with a chiral auxiliary (e.g., a chiral oxazolidinone) to form an enolate precursor.

-

Asymmetric Alkylation: Treat the chiral enolate with a methylating agent (e.g., methyl iodide) to introduce the methyl group stereoselectively, favoring the (R)-configuration.

-

Hydrolysis: Cleave the chiral auxiliary under acidic or basic conditions to yield this compound.

-

Purification: Purify the final product using techniques such as column chromatography and recrystallization to obtain the desired enantiomer in high purity.

It is important to note that direct bromination of (R)-Naproxen would likely result in a mixture of isomers and is not a recommended synthetic strategy for obtaining the pure 5-bromo derivative.

Biological Activity and Signaling Pathways

The primary mechanism of action of Naproxen is the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4] This inhibition blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]

While no specific biological data exists for this compound, we can speculate on its potential activity based on its structure. The (R)-enantiomer of Naproxen is significantly less active as a COX inhibitor than the (S)-enantiomer.[2] It is plausible that this compound would also exhibit weak COX inhibitory activity.

The addition of a bromine atom could influence its potency, selectivity, and pharmacokinetic profile. Halogenation of NSAIDs has been explored to modify their properties. For instance, the brominated NSAID, Bromfenac, was developed but later withdrawn from the market due to concerns about hepatotoxicity.[5][6] This highlights the need for careful toxicological evaluation of any new halogenated derivatives.

Known Signaling Pathway of Naproxen:

The diagram below illustrates the established signaling pathway for Naproxen, which involves the inhibition of COX enzymes and the subsequent reduction in prostaglandin synthesis.

Caption: Naproxen's mechanism of action via COX inhibition.

Quantitative Data

Due to the lack of specific research, no quantitative data such as IC₅₀ values, binding affinities, or pharmacokinetic parameters for this compound can be provided. For reference, the following table summarizes key data for the parent compound, (S)-Naproxen.

| Parameter | (S)-Naproxen |

| COX-1 IC₅₀ | ~0.1 µM |

| COX-2 IC₅₀ | ~0.2 µM |

| Protein Binding | >99% |

| Elimination Half-life | 12-17 hours |

| Metabolism | Hepatic (primarily by CYP2C9 and CYP1A2) |

Experimental Workflows

The following diagram outlines a general experimental workflow for the synthesis and evaluation of a novel Naproxen derivative like this compound.

References

- 1. accesspharmacy.mhmedical.com [accesspharmacy.mhmedical.com]

- 2. Synthesis of Naphthalene-Based Push-Pull Molecules with a Heteroaromatic Electron Acceptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. EP0792860A1 - Process for the synthesis of nabumetone - Google Patents [patents.google.com]

- 4. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. A systematic review of NSAIDs withdrawn from the market due to hepatotoxicity: lessons learned from the bromfenac experience - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Discovery of (R)-5-Bromo Naproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-5-Bromo Naproxen, a halogenated derivative of the widely-used non-steroidal anti-inflammatory drug (NSAID) Naproxen, represents an intriguing molecule for researchers in medicinal chemistry and drug development. While not a commercially available therapeutic agent itself, it serves as a crucial chemical intermediate and a subject of scientific inquiry into the structure-activity relationships of NSAIDs. This technical whitepaper provides a comprehensive overview of the discovery, synthesis, and potential biological implications of this compound, drawing from available data and analogous chemical literature.

Physicochemical Properties

This compound, also known as (2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid, is classified as a pharmaceutical impurity of Naproxen. Its fundamental properties are summarized in the table below.

| Property | Value | Source |

| Chemical Formula | C₁₄H₁₃BrO₃ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 309.16 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 84236-26-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | Neat | --INVALID-LINK-- |

| Synonyms | (S)-5-Bromo Naproxen, Naproxen Impurity C (EP), 5-Bromonaproxen | --INVALID-LINK-- |

Hypothetical Synthesis of this compound

To achieve the desired (R)-enantiomer, a stereoselective synthesis would be necessary. The following proposed workflow starts with the optically pure (S)-Naproxen, which is the commercially available, therapeutically active enantiomer. It is important to note that the direct bromination of (S)-Naproxen may lead to a mixture of products, and purification would be critical.

Proposed Experimental Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Hypothetical Experimental Protocol

1. Esterification of (S)-Naproxen:

-

To a solution of (S)-Naproxen (1 eq.) in methanol, add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 4-6 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the methyl ester of (S)-Naproxen.

2. Bromination of (S)-Naproxen Methyl Ester:

-

Dissolve the (S)-Naproxen methyl ester (1 eq.) in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.1 eq.) and a catalytic amount of a radical initiator like benzoyl peroxide.

-

Reflux the reaction mixture under inert atmosphere for 2-4 hours, monitoring by TLC.

-

Alternatively, electrophilic aromatic substitution can be attempted using bromine in the presence of a Lewis acid catalyst (e.g., FeCl₃ or AlCl₃) at low temperatures.

-

Upon completion, quench the reaction with a saturated solution of sodium thiosulfate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure to obtain the crude brominated product.

3. Purification:

-

Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to isolate the 5-bromo isomer.

4. Hydrolysis:

-

Dissolve the purified this compound methyl ester in a mixture of tetrahydrofuran (THF) and water.

-

Add an excess of lithium hydroxide (LiOH) and stir the mixture at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, acidify the reaction mixture with 1M HCl.

-

Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate under reduced pressure and recrystallize from a suitable solvent system to obtain pure this compound.

Biological Activity and Signaling Pathways

There is currently no specific data available in the public domain detailing the biological activity or the signaling pathways directly affected by this compound. However, based on the well-established mechanism of action of Naproxen, we can infer its likely biological targets.

Naproxen is a non-selective inhibitor of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[2][3] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. The anti-inflammatory, analgesic, and antipyretic effects of Naproxen are primarily attributed to the inhibition of prostaglandin synthesis.

The introduction of a bromine atom at the 5-position of the naphthalene ring could potentially alter the pharmacokinetic and pharmacodynamic properties of the molecule. Halogenation can affect a drug's lipophilicity, metabolic stability, and binding affinity to its target enzymes. It is plausible that this compound retains some affinity for COX enzymes, but the extent of inhibition and its selectivity for COX-1 versus COX-2 would require experimental validation.

Known Signaling Pathway of Naproxen

The primary signaling pathway influenced by Naproxen is the arachidonic acid cascade, leading to the downstream production of various prostaglandins.

Caption: Inhibition of COX-1 and COX-2 by Naproxen.

Conclusion

This compound is a halogenated derivative of Naproxen that holds interest primarily as a research chemical and an impurity standard. While its specific biological activities have not been extensively documented, its structural similarity to Naproxen suggests a potential interaction with the cyclooxygenase enzymes. The synthesis of this compound is achievable through established organic chemistry methodologies, likely involving the stereoselective bromination of a protected Naproxen precursor. Further research is warranted to fully elucidate the pharmacological profile of this compound and to understand how the introduction of a bromine atom at the 5-position influences its interaction with biological targets. Such studies could provide valuable insights into the structure-activity relationships of NSAIDs and guide the design of novel anti-inflammatory agents with improved efficacy and safety profiles.

References

(R)-5-Bromo Naproxen Structural Analogs: A Technical Guide to Synthesis, Activity, and Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naproxen, a widely utilized nonsteroidal anti-inflammatory drug (NSAID), continues to be a scaffold of significant interest for the development of novel therapeutic agents with improved efficacy and safety profiles. This technical guide focuses on (R)-5-Bromo Naproxen and its structural analogs, exploring their synthesis, biological activities, and underlying mechanisms of action. While specific experimental data for this compound is limited in publicly available literature, this document provides a comprehensive overview of related analogs, offering valuable insights into the structure-activity relationships of halogenated and other substituted naproxen derivatives. Detailed experimental protocols for key biological assays and visualizations of relevant signaling pathways are included to facilitate further research and development in this area.

Introduction

Naproxen functions by non-selectively inhibiting cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are responsible for the synthesis of prostaglandins, key mediators of inflammation and pain.[1][2] The therapeutic utility of naproxen is, however, associated with gastrointestinal side effects, primarily due to the inhibition of the constitutively expressed COX-1 enzyme which plays a protective role in the gastric mucosa.[3] This has driven the exploration of naproxen analogs with modified structures to achieve greater COX-2 selectivity or to engage other anti-inflammatory targets, thereby potentially reducing adverse effects.

The introduction of a bromine atom at the 5-position of the naphthalene ring of naproxen, creating this compound, represents a structural modification that could influence its physicochemical properties and biological activity. Halogenation is a common strategy in medicinal chemistry to modulate parameters such as lipophilicity, metabolic stability, and binding affinity to target proteins. This guide will delve into the known activities of various naproxen analogs to infer the potential impact of such modifications.

Synthesis of this compound and Analogs

Proposed Synthesis Route for this compound:

A potential route could start from 2-acetyl-6-methoxynaphthalene. This starting material can be brominated at the 5-position of the naphthalene ring. Subsequent steps would then follow a modified naproxen synthesis pathway to introduce the propionic acid moiety and resolve the racemic mixture to obtain the (R)-enantiomer.

Biological Activity of Naproxen Analogs

The anti-inflammatory activity of naproxen and its analogs is primarily attributed to the inhibition of COX enzymes. However, recent studies have revealed that some derivatives may also exert their effects through other pathways, such as the inhibition of the NLRP3 inflammasome and modulation of NF-κB signaling.[5][6]

Cyclooxygenase (COX) Inhibition

The majority of research on naproxen analogs focuses on their COX inhibitory activity. The goal is often to enhance selectivity for COX-2, which is inducible during inflammation, over COX-1, which is involved in physiological functions.

Table 1: COX Inhibitory Activity of Selected Naproxen Analogs

| Compound | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| Naproxen | oCOX-1 | 0.34 | 0.53 | [7] |

| mCOX-2 | 0.18 | [7] | ||

| p-Ethyl Naproxen Analog | mCOX-2 | 0.67 | >37 | [7] |

| p-Methylthio Naproxen Analog | mCOX-2 | 0.77 | >32 | [7] |

| MAS-1696 (Naproxen-guaiacol chimera) | COX-1 | 3.21 µg/mL | 1.1 | [8] |

| COX-2 | 2.92 µg/mL | [8] |

Note: Direct comparative IC50 values for this compound are not available in the reviewed literature. The data presented is for other structural analogs to provide context on structure-activity relationships.

NLRP3 Inflammasome Inhibition

The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and inducing the release of pro-inflammatory cytokines IL-1β and IL-18. Some naproxen derivatives have been identified as inhibitors of this pathway.

Table 2: NLRP3 Inflammasome Inhibitory Activity of a Naproxen Derivative

| Compound | Assay | IC50 (µM) | Reference |

| A22 (Naproxen-cinnamic acid derivative) | Nitric Oxide Release in RAW264.7 cells | 7.38 ± 1.96 | [6] |

This finding suggests that the anti-inflammatory effects of certain naproxen analogs may extend beyond COX inhibition.

Signaling Pathways

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a key transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival.[9] The canonical NF-κB pathway is activated by pro-inflammatory stimuli, leading to the transcription of inflammatory mediators. Some naproxen derivatives have been shown to inhibit the activation of the NF-κB signaling pathway.[5][6]

Caption: Canonical NF-κB Signaling Pathway.

NLRP3 Inflammasome Signaling Pathway

The activation of the NLRP3 inflammasome is a two-step process involving a priming signal (Signal 1), often from Toll-like receptor activation leading to increased NLRP3 and pro-IL-1β expression via NF-κB, and an activation signal (Signal 2) from various stimuli that triggers the assembly of the inflammasome complex.[10]

Caption: NLRP3 Inflammasome Activation Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of naproxen analogs.

Carrageenan-Induced Paw Edema in Rats

This is a widely used in vivo model to assess the acute anti-inflammatory activity of compounds.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200 g).

-

Procedure:

-

Animals are fasted overnight with free access to water.

-

The initial volume of the left hind paw of each rat is measured using a plethysmometer.

-

The test compounds, vehicle control, and a standard drug (e.g., indomethacin) are administered orally or intraperitoneally.

-

After a specific time (e.g., 30 or 60 minutes), 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the left hind paw.[5]

-

The paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[11]

-

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of COX-1 and COX-2 enzymes.

-

Enzyme Source: Purified ovine COX-1 and human recombinant COX-2.

-

Procedure:

-

The test compound is pre-incubated with the COX enzyme in a reaction buffer containing a heme cofactor at 37°C.

-

The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

-

The reaction is allowed to proceed for a specific time (e.g., 2 minutes) at 37°C.

-

The reaction is terminated by adding a stopping solution (e.g., stannous chloride).

-

The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

-

-

Data Analysis: The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.

In Vitro NLRP3 Inflammasome Activation Assay

This assay is used to evaluate the inhibitory effect of compounds on the NLRP3 inflammasome in cell culture.

-

Cell Line: Murine macrophages (e.g., RAW264.7) or bone marrow-derived macrophages (BMDMs).

-

Procedure:

-

Priming (Signal 1): Cells are primed with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours to induce the expression of NLRP3 and pro-IL-1β.

-

Treatment: The cells are then treated with the test compound for a specific duration.

-

Activation (Signal 2): The NLRP3 inflammasome is activated by adding a stimulus such as ATP or nigericin.

-

Sample Collection: The cell culture supernatant is collected.

-

-

Data Analysis: The concentration of secreted IL-1β in the supernatant is measured using an ELISA kit. The inhibitory effect of the compound is determined by comparing the IL-1β levels in treated cells to those in untreated control cells.

Experimental and Drug Discovery Workflow

The development of novel this compound analogs would typically follow a structured workflow from initial design to preclinical evaluation.

Caption: General Drug Discovery Workflow.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the current knowledge surrounding this compound and its structural analogs. While direct experimental data on the lead compound is scarce, the information compiled on related derivatives offers a solid foundation for future research. The detailed experimental protocols and pathway diagrams serve as practical tools for scientists in the field.

Future research should focus on the synthesis and systematic biological evaluation of this compound and its close analogs. Key areas of investigation should include:

-

Quantitative assessment of COX-1 and COX-2 inhibition to determine the impact of the 5-bromo substitution on potency and selectivity.

-

Evaluation of activity against other inflammatory targets , such as the NLRP3 inflammasome, to explore potential multi-target mechanisms of action.

-

In vivo studies to assess the anti-inflammatory efficacy and gastrointestinal safety profile.

-

Computational modeling and docking studies to rationalize structure-activity relationships and guide the design of new, more potent, and safer analogs.

By addressing these research gaps, the full therapeutic potential of this compound and its derivatives as next-generation anti-inflammatory agents can be elucidated.

References

- 1. Naproxen | C14H14O3 | CID 156391 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naproxen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]

- 4. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]

- 5. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors [jstage.jst.go.jp]

- 6. Synthesis and Biological Evaluation of Naproxen Derivatives as Novel NLRP3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular Basis for Cyclooxygenase Inhibition by the Non-steroidal Anti-inflammatory Drug Naproxen - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Computational Design, Synthesis, and Pharmacological Evaluation of Naproxen-Guaiacol Chimera for Gastro-Sparing Anti-Inflammatory Response by Selective COX2 Inhibition [mdpi.com]

- 9. commerce.bio-rad.com [commerce.bio-rad.com]

- 10. Pharmacological Inhibitors of the NLRP3 Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(R)-5-Bromo Naproxen: A Comprehensive Technical Guide

This technical guide provides an in-depth overview of (R)-5-Bromo Naproxen, a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. It covers the chemical and physical properties, detailed experimental protocols for synthesis and analysis, and the likely mechanism of action of this compound.

Chemical and Physical Properties

This compound is the (R)-enantiomer of 5-Bromo Naproxen. While specific experimental data for the (R)-enantiomer is limited in publicly available literature, the following table summarizes its known and inferred properties based on data for the racemate and the (S)-enantiomer.

| Property | Value | Source |

| CAS Number | Not explicitly found for (R)-enantiomer. | |

| 27655-95-4 (for rac-5-Bromo Naproxen) | N/A | |

| 84236-26-0 (for (S)-5-Bromo Naproxen) | [1][2] | |

| IUPAC Name | (2R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid | Inferred |

| Molecular Formula | C₁₄H₁₃BrO₃ | [1][2] |

| Molecular Weight | 309.16 g/mol | [1] |

| Melting Point | 155-157 °C (for (S)-enantiomer) | [3] |

| Appearance | White to off-white powder (inferred) | N/A |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water (inferred from Naproxen) | [4] |

| Purity | Typically >98% for research-grade chemicals | N/A |

| Optical Rotation | Expected to be equal in magnitude and opposite in sign to (S)-5-Bromo Naproxen | N/A |

Experimental Protocols

Enantioselective Synthesis of this compound

Materials:

-

(R)-Naproxen

-

N-Bromosuccinimide (NBS)

-

Acetonitrile (anhydrous)

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glass column for chromatography

-

Thin-layer chromatography (TLC) plates and developing chamber

Procedure:

-

In a round-bottom flask, dissolve (R)-Naproxen in anhydrous acetonitrile.

-

Add N-Bromosuccinimide (NBS) to the solution in a 1:1 molar ratio.

-

Stir the reaction mixture at room temperature and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion of the reaction, remove the acetonitrile under reduced pressure using a rotary evaporator.

-

Dissolve the residue in dichloromethane and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by silica gel column chromatography using a hexane-ethyl acetate gradient as the eluent.

-

Collect the fractions containing the pure product and evaporate the solvent to yield the final product.

Chiral HPLC Analysis of this compound

To determine the enantiomeric purity of the synthesized this compound, a chiral High-Performance Liquid Chromatography (HPLC) method can be employed. The following protocol is adapted from established methods for the chiral separation of Naproxen and its derivatives.[7][8]

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column like CHIRALCEL® OD-H or Lux® Amylose-1)

Chromatographic Conditions:

-

Mobile Phase: A mixture of n-hexane and isopropanol with a small percentage of a modifier like trifluoroacetic acid (TFA) or acetic acid. A typical starting ratio would be 90:10 (n-hexane:isopropanol) + 0.1% TFA.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25 °C

-

Detection Wavelength: 254 nm

-

Injection Volume: 10 µL

-

Sample Preparation: Dissolve a small amount of the sample in the mobile phase to a concentration of approximately 1 mg/mL.

Procedure:

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the sample solution onto the column.

-

Record the chromatogram and identify the peaks corresponding to the (R)- and (S)-enantiomers. The elution order will depend on the specific chiral stationary phase used.

-

Calculate the enantiomeric excess (% ee) using the peak areas of the two enantiomers.

Mechanism of Action and Signaling Pathway

The pharmacological activity of Naproxen is attributed to its inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, important mediators of inflammation, pain, and fever.[9][10] There are two main isoforms of this enzyme, COX-1 and COX-2. While the (S)-enantiomer of Naproxen is a potent inhibitor of both COX-1 and COX-2, the (R)-enantiomer is significantly less active.[11]

It is highly probable that this compound retains this mechanism of action, acting as a reversible inhibitor of COX enzymes. The addition of a bromine atom at the 5-position of the naphthalene ring may modulate its potency and selectivity towards the COX isoforms.

The signaling pathway initiated by inflammatory stimuli leading to the production of prostaglandins and its inhibition by Naproxen derivatives is depicted below.

Conclusion

This compound is a chiral derivative of Naproxen with potential applications in the study of NSAID mechanisms and as a building block for the synthesis of novel therapeutic agents. While detailed experimental data for this specific enantiomer is scarce, this guide provides a comprehensive overview based on the available information for related compounds. The proposed protocols for its synthesis and analysis, along with the elucidation of its likely mechanism of action, offer a solid foundation for researchers and drug development professionals working with this and similar molecules. Further investigation is warranted to fully characterize the physicochemical properties and pharmacological profile of this compound.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. [Bromo Naproxen (25 mg) ((2S)-2-(5-Bromo-6-methoxynaphthalen-2-yl)propanoic acid)] - CAS [84236-26-0] [store.usp.org]

- 3. echemi.com [echemi.com]

- 4. mdpi.com [mdpi.com]

- 5. CN101234963A - Industrial synthesis technique for DL-naproxen - Google Patents [patents.google.com]

- 6. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Determination of Chiral Impurity of Naproxen in Different Pharmaceutical Formulations Using Polysaccharide-Based Stationary Phases in Reversed-Phased Mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis, comparative docking, and pharmacological activity of naproxen amino acid derivatives as possible anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. banglajol.info [banglajol.info]

- 10. pharmaceuticsconference.com [pharmaceuticsconference.com]

- 11. Effect of R and S enantiomers of naproxen on aggregation and thromboxane production in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (R)-5-Bromo Naproxen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for (R)-5-Bromo Naproxen. Due to the limited availability of publicly accessible, complete spectral datasets for this specific compound, this guide combines data from closely related analogs, theoretical predictions, and established spectroscopic principles to offer a robust reference for researchers. The information presented herein is intended to support drug development, quality control, and analytical method development efforts.

Chemical Structure and Properties

This compound is a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. The introduction of a bromine atom at the 5-position of the naphthalene ring is expected to modulate its physicochemical and pharmacological properties.

| Property | Value |

| Chemical Name | (R)-2-(5-bromo-6-methoxynaphthalen-2-yl)propanoic acid |

| Molecular Formula | C₁₄H₁₃BrO₃ |

| Molecular Weight | 309.16 g/mol |

| CAS Number | Not available for the (R)-enantiomer specifically. The racemic mixture, rac-5-Bromo Naproxen, is registered under CAS number 27655-95-4.[1] |

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound. This data is inferred from the known spectra of Naproxen and the general effects of bromine substitution on aromatic systems.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show distinct signals for the aromatic, methoxy, and propanoic acid moieties. The bromine at the 5-position will significantly influence the chemical shifts of the aromatic protons compared to Naproxen.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Notes |

| ~12.0 | Singlet | 1H | -COOH | The chemical shift of the carboxylic acid proton can vary depending on the solvent and concentration. |

| ~7.8-8.0 | Doublet | 1H | Ar-H | Aromatic proton ortho to the bromine. |

| ~7.6-7.8 | Multiplet | 2H | Ar-H | Remaining aromatic protons. |

| ~7.2-7.4 | Multiplet | 2H | Ar-H | Remaining aromatic protons. |

| ~3.9 | Singlet | 3H | -OCH₃ | Methoxy group protons. |

| ~3.8 | Quartet | 1H | -CH(CH₃)COOH | Methine proton of the propanoic acid group. |

| ~1.6 | Doublet | 3H | -CH(CH₃)COOH | Methyl protons of the propanoic acid group. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide detailed information about the carbon framework of the molecule. The carbon attached to the bromine atom will experience a significant downfield shift.

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment | Notes |

| ~175 | C=O | Carboxylic acid carbon. |

| ~155-160 | C-OCH₃ | Aromatic carbon attached to the methoxy group. |

| ~130-140 | Quaternary Ar-C | Aromatic quaternary carbons. |

| ~110-130 | Ar-CH | Aromatic methine carbons. |

| ~115 | C-Br | Aromatic carbon attached to the bromine. |

| ~55 | -OCH₃ | Methoxy carbon. |

| ~45 | -CH(CH₃)COOH | Methine carbon of the propanoic acid group. |

| ~18 | -CH(CH₃)COOH | Methyl carbon of the propanoic acid group. |

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present in this compound.

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid) |

| ~1700 | Strong | C=O stretch (carboxylic acid) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic) |

| ~1250 | Strong | C-O stretch (acid and ether) |

| ~1030 | Medium | C-O stretch (ether) |

| ~850-900 | Medium | Ar-H bend (out-of-plane) |

| ~600-700 | Medium | C-Br stretch |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 308/310 | ~50 / ~50 | [M]⁺ (Molecular ion) |

| 263/265 | ~100 / ~100 | [M - COOH]⁺ |

| 184 | ~40 | [M - Br - COOH]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for this compound. These are based on standard laboratory practices for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation : A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

¹H NMR Acquisition :

-

Acquire a one-dimensional ¹H NMR spectrum with a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Accumulate at least 16 scans to ensure a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

-

Use a spectral width of approximately 250 ppm.

-

A longer relaxation delay (5-10 seconds) and a larger number of scans (e.g., 1024 or more) may be necessary to obtain a good spectrum for quaternary carbons.

-

-

Data Processing : Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the internal standard.

Infrared (IR) Spectroscopy

-

Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation :

-

Solid State (KBr Pellet) : Grind a small amount of this compound with dry potassium bromide (KBr) and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR) : Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Acquisition :

-

Record a background spectrum of the empty sample compartment (or clean ATR crystal).

-

Record the sample spectrum over a range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing : The background spectrum is automatically subtracted from the sample spectrum by the instrument software.

Mass Spectrometry (MS)

-

Instrumentation : A mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer, often coupled with a chromatographic system (e.g., GC-MS or LC-MS). Electron ionization (EI) is a common ionization technique for this type of molecule.

-

Sample Preparation :

-

Direct Infusion : Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) and infuse it directly into the ion source.

-

LC-MS : Dissolve the sample in the mobile phase and inject it onto an appropriate HPLC column for separation before introduction into the mass spectrometer.

-

-

Acquisition :

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

For EI, a standard electron energy of 70 eV is typically used.

-

-

Data Processing : The data system will display the mass spectrum as a plot of relative intensity versus m/z. Analyze the molecular ion peak and the fragmentation pattern to confirm the structure.

Workflow Visualization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel compound like this compound.

Caption: Workflow for the synthesis and spectroscopic characterization of this compound.

Conclusion

This technical guide provides a detailed prediction of the NMR, IR, and MS spectroscopic data for this compound, alongside standardized experimental protocols for their acquisition. While empirical data for this specific molecule is not widely published, the information herein serves as a valuable resource for researchers in the fields of medicinal chemistry, drug development, and analytical sciences. It is recommended that any experimentally obtained data be rigorously compared with these predictions to confirm the identity and purity of synthesized this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of (R)-5-Bromo Naproxen

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of (R)-5-Bromo Naproxen, a brominated derivative of the non-steroidal anti-inflammatory drug (NSAID) Naproxen. This compound serves as a valuable intermediate in the development of novel therapeutic agents and pharmacological probes. The synthetic strategy presented herein involves a multi-step sequence commencing with the Friedel-Crafts acylation of 1-bromo-2-methoxynaphthalene, followed by conversion to the racemic α-arylpropionic acid, and culminating in the chiral resolution to isolate the desired (R)-enantiomer. An alternative stereospecific approach is also discussed. This protocol includes comprehensive experimental procedures, tabulated data for key intermediates and the final product, and graphical representations of the synthetic workflow.

Introduction

Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a widely used NSAID with potent anti-inflammatory, analgesic, and antipyretic properties. The introduction of a bromine atom at the 5-position of the naphthalene ring offers a strategic handle for further chemical modifications, enabling the exploration of structure-activity relationships and the development of new chemical entities with potentially altered pharmacokinetic and pharmacodynamic profiles. The (R)-enantiomer of 5-Bromo Naproxen is a specific chiral building block of interest for targeted drug design and discovery. This application note details a robust laboratory-scale synthesis of this compound.

Chemical Properties and Data

A summary of the key chemical and physical properties of the target compound and its precursors is provided in the tables below for easy reference and comparison.

Table 1: Properties of Key Reactants and Intermediates

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) |

| 1-Bromo-2-methoxynaphthalene | C₁₁H₉BrO | 237.09 | White to off-white crystalline powder | 82-85 |

| (R)-(+)-2-Chloropropionyl chloride | C₃H₄Cl₂O | 126.97 | Colorless to light yellow liquid | N/A |

| 2-Acetyl-5-bromo-6-methoxynaphthalene | C₁₃H₁₁BrO₂ | 279.13 | Off-white to yellow solid | 135-138 |

| rac-5-Bromo Naproxen | C₁₄H₁₃BrO₃ | 309.16 | White to off-white solid | N/A |

Table 2: Properties of this compound

| Property | Value |

| Chemical Name | (2R)-2-(5-Bromo-6-methoxy-2-naphthyl)propanoic acid |

| Synonyms | (R)-5-Bromonaproxen |

| CAS Number | Not available for (R)-enantiomer, (S)-enantiomer is 84236-26-0 |

| Molecular Formula | C₁₄H₁₃BrO₃ |

| Molecular Weight | 309.16 g/mol |

| Appearance | White to off-white crystalline solid |

| Optical Rotation [α]D | -46±4° (c = 1 in chloroform) (value inferred from (S)-enantiomer) |

| Purity (HPLC) | ≥98.0% |

Experimental Protocols

Two primary synthetic routes for obtaining this compound are presented. Route 1 involves a stereospecific synthesis with a chiral acylating agent, while Route 2 describes the synthesis of the racemic mixture followed by chiral resolution.

Route 1: Stereospecific Synthesis of this compound

This route aims to directly synthesize the (R)-enantiomer by employing a chiral starting material. It should be noted that Friedel-Crafts reactions with chiral acyl halides can sometimes proceed with low yields and a degree of racemization.

Step 1a: Synthesis of (R)-2-chloro-1-(5-bromo-6-methoxy-2-naphthyl)propan-1-one

-

To a stirred suspension of anhydrous aluminum chloride (1.2 eq.) in anhydrous dichloromethane at 0 °C under a nitrogen atmosphere, add (R)-(+)-2-chloropropionyl chloride (1.1 eq.) dropwise.

-

After stirring for 15 minutes, add a solution of 1-bromo-2-methoxynaphthalene (1.0 eq.) in anhydrous dichloromethane dropwise, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.

-